molecular formula C9H9ClO5S B3029165 Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate CAS No. 56077-78-2

Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate

Cat. No.: B3029165
CAS No.: 56077-78-2
M. Wt: 264.68 g/mol
InChI Key: ISHZBFTYSQSGBF-UHFFFAOYSA-N
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Description

Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate: is an organic compound with the molecular formula C₉H₉ClO₅S. It is a versatile small molecule scaffold used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of the chlorosulfonyl group, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate can be synthesized through several methods. One common route involves the reaction of 4-chlorosulfonylphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product’s formation.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Major Products Formed:

    Substitution Reactions: Various substituted phenoxyacetates.

    Reduction Reactions: Sulfonamide derivatives.

    Oxidation Reactions: Sulfone derivatives.

Scientific Research Applications

Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biochemical assays and as a reagent in molecular biology.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate
  • Methyl 2-(4-(chlorosulfonyl)phenoxy)propanoate
  • Methyl 2-(4-(chlorosulfonyl)phenoxy)butanoate

Uniqueness: Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate is unique due to its specific reactivity profile, which is influenced by the chlorosulfonyl group. This makes it a valuable intermediate in various synthetic pathways, offering versatility in the formation of different derivatives and products.

Properties

IUPAC Name

methyl 2-(4-chlorosulfonylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO5S/c1-14-9(11)6-15-7-2-4-8(5-3-7)16(10,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHZBFTYSQSGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626002
Record name Methyl [4-(chlorosulfonyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56077-78-2
Record name Acetic acid, 2-[4-(chlorosulfonyl)phenoxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56077-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [4-(chlorosulfonyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-[4-(chlorosulfonyl)phenoxy]acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl phenoxyacetate (99.9 g, 0.6 mol) was added dropwise to chlorosulfonic acid (279.6 g, 159.5 mL, 2.4 mol) at −5° C. at such a rate to maintain internal temperature between 0 to −5° C. (addition took about 60 min). Some solid formed during this addition. The cooling bath was removed and the reaction mixture was stirred at room temperature for an additional 1.5 hr. The reaction mixture was poured into a vigorously stirring mixture of dichloromethane (900 mL) and methanol (100 mL) at 0° C. After 15 min the cooling bath was removed and the resulting mixture was stirred at room temperature for 1 hr. The resulting mixture was washed with ice cold water (2×250 mL). The combined aqueous layers were back extracted with dichloromethane (1×250 mL). The combined organic layers were washed with brine (1×200 mL), dried over anhydrous magnesium sulfate (15 g) and concentrated under reduced pressure to give 132 g (83%) of the title compound as a white solid.
Quantity
99.9 g
Type
reactant
Reaction Step One
Quantity
159.5 mL
Type
reactant
Reaction Step One
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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